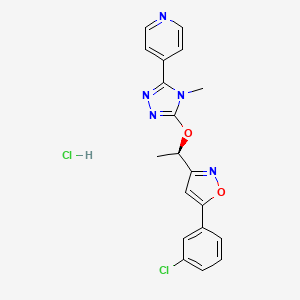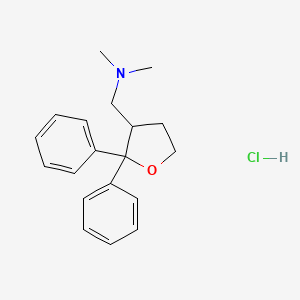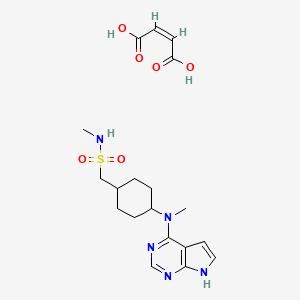
Oclacitinib maleate
Overview
Description
Oclacitinib maleate, also known as Apoquel®, is an oral medication used to manage itching associated with allergic dermatitis (including atopy) in dogs at least 12 months of age . It is a synthetic Janus Kinase (JAK) inhibitor .
Synthesis Analysis
The manufacturing process of Oclacitinib maleate involves a chemical synthesis followed by the formation of the maleate salt .
Molecular Structure Analysis
The molecular formula of Oclacitinib maleate is C15H23N5O2S.C4H4O4 . The molecular weight is 453.51 g/mol .
Physical And Chemical Properties Analysis
Oclacitinib maleate has a molecular weight of 453.51 g/mol . It is soluble in DMSO at 70 mg/mL .
Scientific Research Applications
Canine Allergic Dermatitis and Pruritus : Oclacitinib maleate, commonly known as Apoquel®, is widely used for controlling pruritus associated with allergic dermatitis and treating atopic dermatitis in dogs. A new chewable formulation of oclacitinib has been developed, showing effectiveness in reducing IL-31-induced pruritus in dogs (Fleck et al., 2022).
Safety in Cats : A study evaluating the safety of oclacitinib in cats found it well tolerated at doses of 1 mg/kg and 2 mg/kg when administered orally twice daily for 28 days. The study indicated potential for oclacitinib as a treatment for pruritic cats (Lopes et al., 2019).
Pharmacokinetics in Dogs : Research has shown that oclacitinib maleate is rapidly and well absorbed following oral administration in dogs, with high bioavailability and dose-proportional exposure (Collard et al., 2014).
Pharmacokinetics in Cats : A study on the pharmacokinetics of oclacitinib in cats after oral and intravenous administration showed similar pharmacokinetic parameters to dogs, albeit with somewhat faster absorption and elimination (Ferrer et al., 2019).
Use in Horses : Oclacitinib maleate has been studied in horses as well, revealing its pharmacokinetic parameters when given as a top dress. This study could potentially open up new therapeutic uses for oclacitinib in equine medicine (Hunyadi et al., 2022).
Immunomodulatory Effects in Dogs : Chronic use of oclacitinib in dogs with atopic dermatitis was found to significantly increase circulating CD4+ T cells, without altering cytokine production from antigen-stimulated T cells, suggesting no evidence of immunosuppression mediated by the evaluated mechanisms (Martins et al., 2021).
Impact on T Cells : Another study found that oclacitinib reduces the frequency of IL-4- and IL-10-producing murine CD4+ and CD8+ T cells, indicating a suppressive effect on Th2-mediated immunity, which is relevant in the context of skin allergic diseases (Jasiecka-Mikołajczyk et al., 2021).
Long-Term Use in Dogs : Long-term use of oclacitinib in dogs with atopic and allergic skin disease was found to be safe and effective, improving the quality of life for dogs in the study (Cosgrove et al., 2015).
Safety And Hazards
Oclacitinib maleate is toxic and can cause serious eye damage. It may also cause damage to organs (blood, bone marrow, lymphatic system, spleen) through prolonged or repeated exposure . It is harmful to aquatic life . It should not be used in patients with a history of cancer, severe infection, or demodectic mange .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIGDTLRBSNOBV-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oclacitinib maleate | |
CAS RN |
1208319-27-0 | |
| Record name | Oclacitinib maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCLACITINIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)
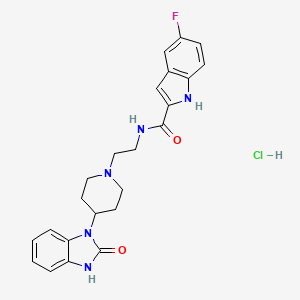
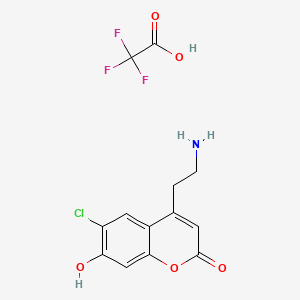
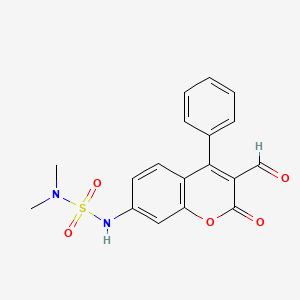
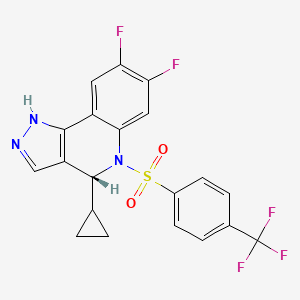

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)
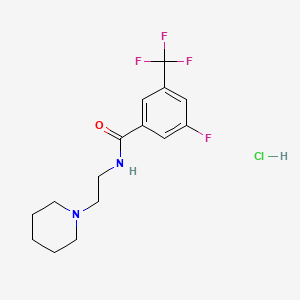
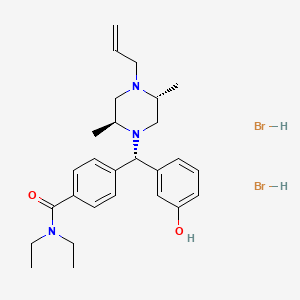
![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)

